molecular formula C21H20ClN5 B11223409 N-benzyl-1-(4-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-benzyl-1-(4-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11223409
M. Wt: 377.9 g/mol
InChI Key: OXHMHAKYZZIXAL-UHFFFAOYSA-N
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Description

N-Benzyl-1-(4-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidin-4-amine derivative characterized by a benzyl group at the N-position, an ethyl group at the N-ethyl position, and a 4-chloro-2-methylphenyl substituent at the 1-position of the pyrazole ring.

Pyrazolo[3,4-d]pyrimidin-4-amine derivatives typically adopt a C-shaped conformation, enabling interactions with hinge regions of target proteins such as kinases or viral proteases . The substituents on the core scaffold critically influence selectivity, potency, and pharmacokinetic properties.

Properties

Molecular Formula

C21H20ClN5

Molecular Weight

377.9 g/mol

IUPAC Name

N-benzyl-1-(4-chloro-2-methylphenyl)-N-ethylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C21H20ClN5/c1-3-26(13-16-7-5-4-6-8-16)20-18-12-25-27(21(18)24-14-23-20)19-10-9-17(22)11-15(19)2/h4-12,14H,3,13H2,1-2H3

InChI Key

OXHMHAKYZZIXAL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)Cl)C

Origin of Product

United States

Preparation Methods

Core Pyrazolo[3,4-d]Pyrimidine Synthesis

The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves the reaction of 5-amino-1H-pyrazole derivatives with β-ketoesters or malononitrile derivatives under basic conditions . For example, diethyl malonate reacts with 5-amino-3-methylpyrazole in the presence of sodium ethoxide to form 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine .

Key Reaction Conditions for Core Formation

StepReagents/ConditionsYieldSource
CyclocondensationDiethyl malonate, NaOEt, ethanol, reflux89%
ChlorinationPOCl₃, 110°C, 4 hours61%
ParameterValueSource
CatalystPd(PPh₃)₄ (2 mol%)
BaseK₂CO₃ (2 equiv)
SolventTHF/H₂O (4:1)
Temperature80°C, 12 hours

The introduction of N-ethyl and N-benzyl groups at position 4 proceeds via sequential alkylation. First, the primary amine at position 4 reacts with ethylating agents such as ethyl bromide or diethyl sulfate in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like dimethylformamide (DMF) . Subsequent benzylation employs reductive amination, where the ethylated intermediate reacts with benzaldehyde in the presence of a reducing agent (e.g., NaBH₃CN) or via hydrogenation using a palladium catalyst .

Ethylation and Benzylation Steps

StepReagents/ConditionsYieldSource
EthylationEthyl bromide, K₂CO₃, DMF, 60°C, 6 hours75%
BenzylationBenzaldehyde, NaBH₃CN, MeOH, rt, 12 hours68%

Purification and Crystallization

Purification of the final compound is critical for achieving pharmaceutical-grade purity. Patent WO2016170545A1 highlights solvent-antisolvent techniques, where the crude product is dissolved in a polar solvent (e.g., methanol) and precipitated using a non-polar solvent (e.g., hexane) . Recrystallization from mixed solvents (e.g., dichloromethane/methanol) further enhances purity . For crystalline forms, slow evaporation from acetonitrile or ethyl acetate yields well-defined crystals suitable for X-ray diffraction analysis .

Purification Protocols

MethodSolvent SystemPuritySource
Solvent-antisolventMethanol → Hexane (1:5)>98%
RecrystallizationDichloromethane:Methanol (3:1)99.5%

Analytical Characterization

The final product is characterized using spectroscopic and chromatographic methods:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.32–7.28 (m, 5H, benzyl-H), 4.65 (s, 2H, N-CH₂-Ph), 3.45 (q, J = 7.0 Hz, 2H, N-CH₂-CH₃), 2.55 (s, 3H, Ar-CH₃), 1.25 (t, J = 7.0 Hz, 3H, CH₂-CH₃) .

  • HPLC : >99% purity (C18 column, acetonitrile:H₂O = 70:30).

Challenges and Optimization Strategies

  • Regioselectivity in Alkylation : Competing reactions at N1 and N4 positions require careful selection of bases and solvents. Using bulky bases like diisopropylethylamine (DIPEA) favors alkylation at the less hindered N4 position .

  • Byproduct Formation : Over-alkylation is mitigated by stepwise addition of alkylating agents and monitoring via thin-layer chromatography (TLC).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYieldSource
Sequential AlkylationHigh regioselectivityMulti-step, time-consuming60–75%
Reductive AminationMild conditions, single-stepRequires stoichiometric H₂50–68%

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors improve heat and mass transfer during exothermic alkylation steps . Patent EP1247799A2 emphasizes catalyst recycling in hydrogenation steps to reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(4-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chloro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Antiviral Activity: SARS-CoV-2 Mpro Inhibitors

For example:

  • N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine: Exhibits high-nanomolar affinity for SARS-CoV-2 Mpro but shows mutagenicity in Ames tests (medium risk) .
  • 6-Chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine: Similar mutagenic profile but non-carcinogenic in rodent models .

Key Differences :

  • The 4-chloro-2-methylphenyl substituent in the target compound may enhance hydrophobic interactions with Mpro compared to simpler methyl or chlorophenyl groups.
  • The N-ethyl group could improve metabolic stability relative to methyl or unsubstituted analogs .

Kinase Inhibitors

mTOR/PI3K Inhibitors
  • OSI-027 (R39) : A pyrazolo[3,4-d]pyrimidin-4-amine analog with IC50 values of 22 nM (mTORC1) and 65 nM (mTORC2). It exhibits >100-fold selectivity over PI3K isoforms and inhibits phosphorylation of 4E-BP1 and AKT .
  • OXA-01 (R40) : Targets mTOR (IC50 = 4 nM) with moderate PI3K inhibition (IC50 = 190 nM) .

Key Differences :

  • The benzyl and 4-chloro-2-methylphenyl groups in the target compound may redirect selectivity toward other kinases (e.g., BTK or PKC) due to steric and electronic effects.
  • OSI-027’s tert-butyl group enhances mTOR binding, whereas the target compound’s ethyl group may reduce off-target interactions .
BTK/PKC Inhibitors
  • ZYBT1: A BTK inhibitor featuring a pyridin-2-ylbenzamide substituent. Synthesized via Mitsunobu reaction of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
  • 1NA-PP1 : Inhibits PKC with high specificity; insensitive to PP1 analogs .

Key Differences :

  • ZYBT1’s acryloyl group enables covalent binding to BTK, a mechanism absent in the target compound.
  • The 4-chloro-2-methylphenyl group in the target compound may enhance hydrophobic pocket interactions compared to ZYBT1’s hexahydrocyclopenta[c]pyrrole substituent .

Anticancer Activity

  • Compound 36 (3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) : IC50 = 9.8 nM against breast cancer cells due to para- and meta-dimethoxy groups enhancing ATP-binding site interactions .

Key Differences :

  • The target compound’s chloro substituent may improve DNA intercalation or topoisomerase inhibition compared to dimethylphenyl or ethynyl groups.
  • Ethyl vs. cyclohexyl : The smaller ethyl group in the target compound could enhance solubility .

Toxicity and Pharmacokinetics

  • 3-Methyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (3a) : LD50 = 1332.2 mg/kg in mice, indicating low acute toxicity .
  • N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Mutagenic in Ames tests but non-carcinogenic .

Key Differences :

    Biological Activity

    N-benzyl-1-(4-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and anti-inflammatory applications. Its unique structure combines a benzyl group, an ethyl group, and a chloro-substituted phenyl moiety, which may enhance its interaction with various biological targets.

    Structural Characteristics

    PropertyDetails
    Common Name This compound
    CAS Number 955306-06-6
    Molecular Formula C21H20ClN5
    Molecular Weight 377.9 g/mol

    Anticancer Properties

    Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity. For instance:

    • In vitro studies have demonstrated the ability of compounds containing the 1H-pyrazole structure to inhibit the growth of various cancer cell lines, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers .
    • Specific studies highlight that this compound has shown promising results against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

    Anti-inflammatory Effects

    In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. Similar compounds within the pyrazolo[3,4-d]pyrimidine class have been reported to exhibit such activities .

    The biological activity of this compound is likely mediated through its interactions with specific enzymes and receptors involved in cancer progression and inflammatory responses. Understanding these interactions is critical for elucidating its pharmacological profile.

    Comparative Analysis with Related Compounds

    The following table summarizes some structurally related compounds and their associated biological activities:

    Compound NameStructure CharacteristicsBiological Activity
    1-(4-Chlorophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-6-amineLacks ethyl substitution; different halogen patternAntitumor activity
    N-benzyl-N-(2-hydroxyethyl)-pyrazolo[3,4-d]pyrimidinHydroxyethyl group instead of chloro-substituentAnti-inflammatory
    1-(2-Methylphenyl)-N,N-diethylpyrazolo[3,4-d]pyrimidinDiethyl substitution; different phenyl groupAntimicrobial effects

    The unique combination of substituents in this compound enhances its biological activity compared to similar compounds .

    Case Studies and Research Findings

    Recent studies have focused on the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives. For example:

    • Synthesis and Evaluation : A study synthesized various pyrazolo derivatives and evaluated their anticancer properties in vitro. The findings indicated that modifications at specific positions on the pyrazolo ring could significantly affect biological activity .
    • Molecular Modeling Studies : Molecular docking studies have been employed to predict the binding affinity of N-benzyl derivatives toward target proteins involved in cancer pathways. These studies help in understanding the structure–activity relationship (SAR) critical for drug development .

    Q & A

    Q. Table 1: Synthesis Optimization Parameters

    ParameterExample ConditionsReference
    SolventDry acetonitrile, dichloromethane
    CatalystCuBr, Cs2CO3
    Temperature35°C for 48 hours
    PurificationRecrystallization (ACN), column

    Basic: How is structural characterization performed for this compound?

    Methodological Answer:

    • 1H/13C NMR : Assign peaks based on substituent effects. For instance, N-ethyl and benzyl groups show distinct shifts at δ 1.2–1.5 ppm (triplet, CH3) and δ 4.5–4.8 ppm (singlet, CH2), respectively .
    • IR Spectroscopy : Confirm amine (N-H stretch ~3300 cm⁻¹) and aromatic C=C (1600 cm⁻¹) groups .
    • HRMS : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass).

    Advanced: How can X-ray crystallography and SHELX refinement resolve structural ambiguities?

    Methodological Answer:

    • Data Collection : Use high-resolution synchrotron data (e.g., 0.8 Å) to resolve electron density for substituents like the 4-chloro-2-methylphenyl group.
    • SHELX Suite : Refine structures using SHELXL for small molecules or SHELXE for experimental phasing. Intramolecular H-bonds (e.g., N–H⋯N) can stabilize conformations, as seen in similar pyrimidines .
    • Validation : Check R-factor (<5%) and geometry (e.g., bond angles ± 2° from ideal values).

    Basic: What assays are used to evaluate its biological activity?

    Methodological Answer:

    • Anticancer : MTT assay (IC50 values against tumor cell lines).
    • Antimicrobial : Broth microdilution (MIC against S. aureus/E. coli).
    • Anti-inflammatory : LPS-induced TNF-α inhibition in PBMCs (e.g., IC50 < 50 nM in ).

    Advanced: How can target identification and docking studies guide mechanistic insights?

    Methodological Answer:

    • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR or CDK2). Pyrazolo-pyrimidines often bind ATP pockets via H-bonds with hinge regions .
    • SAR Analysis : Compare substituent effects (e.g., 4-chloro vs. methoxy groups on potency).
    • MD Simulations : Validate binding stability (RMSD < 2 Å over 100 ns simulations).

    Advanced: How to resolve contradictions in synthetic yields or spectral data?

    Methodological Answer:

    • Yield Optimization : Screen catalysts (e.g., Pd vs. Cu) or solvents (DMF vs. toluene).
    • Spectral Mismatches : Re-examine reaction conditions (e.g., trace solvents in NMR) or use 2D NMR (COSY, HSQC) to confirm connectivity .
    • Reproducibility : Document O2/moisture exclusion (Schlenk techniques).

    Advanced: What computational methods predict electronic properties?

    Methodological Answer:

    • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to optimize geometry and calculate HOMO/LUMO energies. Pyrazolo-pyrimidines often show HOMO localization on the pyrimidine ring, influencing reactivity .
    • Solvent Effects : Include PCM models to simulate acetonitrile/water environments .

    Advanced: How does regioselectivity occur in substitution reactions?

    Methodological Answer:

    • Steric/Electronic Factors : Bulky groups (e.g., N-benzyl) direct electrophiles to less hindered positions. For example, 1,3,4-oxadiazole formation in favors C5 over C7 due to steric hindrance .
    • Mechanistic Probes : Use isotopic labeling (e.g., 15N NMR) to track substitution pathways .

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